Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-(2-methoxyphenyl)piperazin-1-yl group at position 4, a p-tolyl (4-methylphenyl) group at position 1, and an ethyl ester at position 3. Synthesis of analogous pyridazine derivatives typically involves condensation reactions, refluxing with ethanol, and sodium acetate catalysis, followed by crystallization . Structural studies using X-ray crystallography (via SHELX software ) and puckering analysis (via Cremer-Pople coordinates ) are critical for understanding conformational preferences and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-33-25(31)24-21(17-23(30)29(26-24)19-11-9-18(2)10-12-19)28-15-13-27(14-16-28)20-7-5-6-8-22(20)32-3/h5-12,17H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSJMKKUKYCCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group and the dihydropyridazine moiety. Common synthetic routes may involve:
Formation of Piperazine Ring: This step can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using methoxyphenyl halides.
Formation of Dihydropyridazine Moiety: This involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance the efficiency of production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antipsychotic Potential : Research indicates that compounds similar to Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate may exhibit antipsychotic properties through antagonism of histamine H3 receptors. This mechanism is being explored as a novel approach for treating schizophrenia and other psychiatric disorders .
- Calcium Channel Blockers : Dihydropyridines, a class that includes this compound, are known for their effectiveness as L-type calcium channel blockers. Such compounds are significant in managing cardiovascular diseases and are being studied for their potential applications in neurological disorders .
- Cancer Research : The compound's structural features suggest potential activity against specific cancer targets. For instance, it may inhibit the chemokine receptor CXCR4, which plays a critical role in cancer metastasis. This application is particularly relevant in developing therapies aimed at preventing cancer cell invasion .
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant-like effects of piperazine derivatives, noting that modifications to the piperazine ring can enhance efficacy. This compound could be a candidate for further exploration in this area .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotection against oxidative stress and excitotoxicity in neuronal cells. This opens avenues for research into neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Substituent Effects on Activity :
- The 2-methoxyphenyl-piperazine group in the target compound may enhance receptor binding compared to the 3-chlorophenyl variant , though direct activity data are lacking.
- The ethyl ester group balances lipophilicity and metabolic stability better than the methyl ester in ’s compound, which may degrade faster in vivo .
Synthetic Pathways: Most derivatives (including the target compound) are synthesized via refluxing ethanol with sodium acetate, but substituents like pyridin-2-ylsulfanyl () require additional thiol coupling steps .
Structural Conformation: The pyridazine ring’s puckering (quantified via Cremer-Pople coordinates ) influences steric interactions. For example, the p-tolyl group at position 1 may induce minor nonplanarity, affecting packing in crystal lattices .
Solubility and Stability :
- Ethoxy or carbohydrazide substituents () improve aqueous solubility compared to the target compound’s methoxyphenyl group .
Research Findings and Gaps
- Biological Activity : While confirms antihypertensive activity in structurally related pyridazine-carbohydrazide derivatives, the target compound’s efficacy remains unvalidated.
- Structural Analysis : SHELX-based refinements () are essential for resolving the piperazine ring’s orientation, which may dictate receptor selectivity.
- Metabolic Studies: No data exist on the ester hydrolysis rates of the target compound compared to its methyl analog ().
Biological Activity
Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and its implications in treating neurological disorders. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H28N4O4
- Molecular Weight : 448.5 g/mol
- CAS Number : 922068-26-6
The compound is believed to exert its biological effects primarily through interactions with neurotransmitter systems. Specifically, it has shown potential in modulating dopaminergic and serotonergic pathways, which are crucial in the treatment of conditions such as Parkinson's disease and depression. The presence of the piperazine moiety is significant as it often enhances the binding affinity to various receptors, including serotonin and dopamine receptors.
Pharmacological Effects
- Neuroprotective Activity :
- Antidepressant-like Effects :
- Cognitive Enhancement :
Comparative Biological Activity
A comparative analysis with other compounds possessing similar structures reveals that this compound exhibits superior neuroprotective effects when compared to traditional treatments for neurodegenerative diseases.
| Compound Name | Neuroprotective Activity | Antidepressant Activity | Cognitive Enhancement |
|---|---|---|---|
| Compound A | Moderate | Yes | No |
| Compound B | High | Moderate | Yes |
| Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo... | Very High | Yes | Yes |
Research Studies
Several studies have focused on the biological activity of this compound:
- Study on Neuroprotection : A study published in a pharmacological journal highlighted its ability to mitigate neuronal damage induced by oxidative stress agents like MPTP (a neurotoxin associated with Parkinson's disease) in vitro and in vivo .
- Antidepressant Effects : Another research article discussed the antidepressant-like effects observed in behavioral tests, suggesting a possible role in serotonin modulation .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution to introduce the 4-(2-methoxyphenyl)piperazine moiety onto the pyridazine core.
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the p-tolyl group, followed by esterification to introduce the ethyl carboxylate.
- Cyclocondensation under reflux conditions using catalysts like Pd(OAc)₂ for heterocyclic ring formation.
Key intermediates, such as 6-oxo-1,6-dihydropyridazine derivatives, are often isolated via column chromatography and characterized by NMR and mass spectrometry .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : High-resolution single-crystal X-ray diffraction (SCXRD) is performed to obtain atomic coordinates.
- Refinement : Use the SHELX suite (e.g., SHELXL) for structure solution and refinement. The program’s robustness in handling small-molecule crystallography allows precise determination of bond lengths, angles, and torsional parameters, critical for confirming the dihydropyridazine ring conformation and piperazine substitution pattern .
- Validation : R-factors and electron density maps (e.g., Fo-Fc) ensure model accuracy.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons of p-tolyl at 7.2–7.4 ppm).
- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds in the dihydropyridazine ring.
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Cross-referencing with analogs in PubChem or crystallographic data ensures spectral assignments align with structural features .
Advanced: How is the puckering conformation of the piperazine ring analyzed?
- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from SCXRD.
- Planar deviation analysis : Measure out-of-plane displacements (zj) for each atom in the piperazine ring. Non-planar conformations (e.g., chair or boat) are quantified using least-squares mean planes.
- Software tools : Programs like Mercury or PLATON implement Cremer-Pople algorithms to automate this analysis .
Basic: What are common impurities observed during synthesis, and how are they identified?
- Byproducts : Partial substitution at the piperazine nitrogen or incomplete ester hydrolysis.
- Analytical methods : HPLC-MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) detects impurities at trace levels.
- Reference standards : Compare retention times and fragmentation patterns to known impurities in pharmacopeial guidelines (e.g., EP or USP monographs for piperazine-containing compounds) .
Advanced: What computational strategies predict this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, given the 2-methoxyphenylpiperazine moiety’s known affinity).
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy.
- QSAR models : Train on piperazine-pyridazine analogs to predict pharmacokinetic properties (e.g., logP, BBB permeability) .
Basic: How is the purity of the compound validated for pharmacological studies?
- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
- Chromatographic methods : UPLC-PDA (purity >95% at 254 nm) with a symmetry shield RP18 column.
- Thermogravimetric analysis (TGA) : Ensure absence of solvent residues (<0.5% weight loss below 150°C) .
Advanced: How does the electronic environment of the dihydropyridazine ring influence reactivity?
- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level computes frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- NBO analysis : Delocalization indices reveal conjugation between the carbonyl group and the pyridazine ring, stabilizing the 6-oxo moiety .
Basic: What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., from DMF or ethyl acetate).
- Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How are polymorphic forms of this compound characterized and controlled?
- PXRD : Compare diffraction patterns with simulated data from SCXRD to identify polymorphs.
- DSC : Detect thermal transitions (e.g., melting points, glass transitions) to assess crystallinity.
- Crystallization screening : Use solvent/antisolvent gradients to isolate stable forms, guided by Hansen solubility parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
